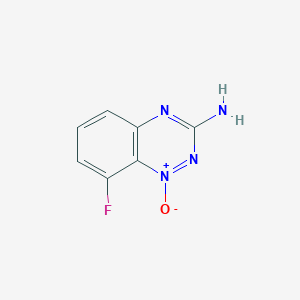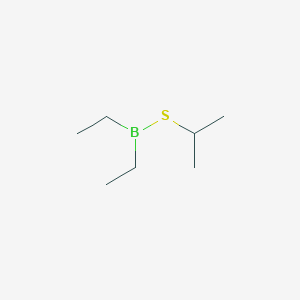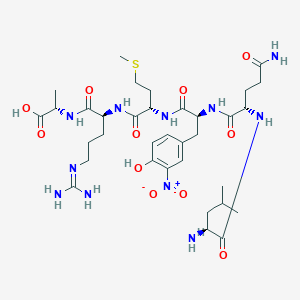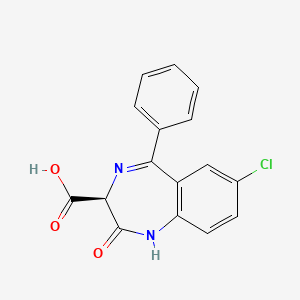![molecular formula C15H30O2Si B12569403 3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- CAS No. 193552-44-2](/img/structure/B12569403.png)
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- is an organic compound that belongs to the class of α,β-unsaturated ketones It is characterized by the presence of a silyl ether group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- typically involves the reaction of 3-Penten-2-one with a silylating agent such as dimethyloctylchlorosilane. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the silyl ether bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions at the β-carbon, leading to the formation of various adducts. The silyl ether group can also participate in reactions, providing a site for further functionalization. Molecular targets and pathways involved include enzyme-catalyzed transformations and interactions with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
3-Penten-2-one: A simpler α,β-unsaturated ketone without the silyl ether group.
4-(Trimethylsiloxy)-3-penten-2-one: A similar compound with a trimethylsilyl ether group instead of the dimethyloctylsilyl group.
Uniqueness
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- is unique due to the presence of the dimethyloctylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the silyl ether functionality is required.
Properties
CAS No. |
193552-44-2 |
|---|---|
Molecular Formula |
C15H30O2Si |
Molecular Weight |
270.48 g/mol |
IUPAC Name |
4-[dimethyl(octyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C15H30O2Si/c1-6-7-8-9-10-11-12-18(4,5)17-15(3)13-14(2)16/h13H,6-12H2,1-5H3 |
InChI Key |
ZYVBLYAKXNUOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](C)(C)OC(=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


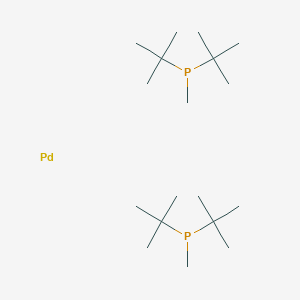
![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)
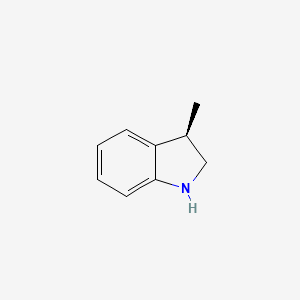

![1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12569331.png)
![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)
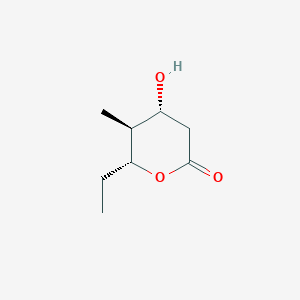
![Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane](/img/structure/B12569354.png)
![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
